N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S/c20-13(10-8-16-11-5-2-1-4-9(10)11)17-15-19-18-14(21-15)12-6-3-7-22-12/h1-8,16H,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLFJWDMYDPXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Formation of the indole ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a ketone or aldehyde.
Coupling of the rings: The final step involves coupling the oxadiazole-thiophene moiety with the indole ring, typically through an amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazides.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Molecular Properties
Key Observations :
- Molecular weights vary significantly: Fluorophenyl-substituted analogs (e.g., 338.34 g/mol ) are lighter than thiazol-linked indole-oxadiazoles (472.58 g/mol ).
Key Observations :
- The target compound’s synthesis likely parallels ’s method, substituting thiophene for thiazol/benzothiazol.
Key Observations :
- Indole-oxadiazole hybrids () demonstrate direct anticancer activity, suggesting the target compound may share similar properties.
Biological Activity
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide is a compound that has garnered attention in recent years for its potential biological activity, particularly in the fields of cancer research and medicinal chemistry. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an indole moiety and an oxadiazole ring, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 288.28 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Indole | A bicyclic structure known for its role in various biological processes. |
| Oxadiazole | A five-membered ring containing two nitrogen atoms, contributing to the compound's pharmacological properties. |
| Thiophene | A sulfur-containing aromatic ring that enhances the compound's reactivity and biological interactions. |
Anticancer Potential
Recent studies have highlighted the anticancer potential of similar oxadiazole derivatives. For instance, research indicates that compounds with oxadiazole structures exhibit selective cytotoxicity against various cancer cell lines.
- In vitro Studies : A study on derivatives of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine showed promising results against cyclin-dependent kinase 2 (CDK-2), a critical target in cancer therapy. The docking scores indicated strong binding affinities to the CDK-2 active site (scores of -10.654 and -10.169 kcal/mol) compared to reference ligands .
- Mechanism of Action : The proposed mechanism involves interference with cell cycle regulation and apoptosis pathways, potentially through inhibition of Bcl-2 proteins that are often overexpressed in cancers .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been evaluated using computational tools like Swiss-ADME:
| Parameter | Value |
|---|---|
| Lipinski Rule Compliance | Yes |
| Bioavailability | 0.55 |
| TPSA (Topological Polar Surface Area) | 189.21 Ų |
These parameters suggest that the compound has favorable characteristics for oral bioavailability and drug-likeness .
Study on Antiproliferative Activity
A specific case study focused on nine derivatives of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amines evaluated their antiproliferative activity against various cancer cell lines. The results demonstrated significant growth inhibition with IC50 values in the sub-micromolar range for certain derivatives . This study underscores the potential of these compounds as lead candidates for further development.
Q & A
Q. What synthetic routes are recommended for preparing N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide derivatives under reflux conditions (e.g., using ethanol or acetic acid as solvents) .
- Step 2 : Coupling the oxadiazole intermediate with 1H-indole-3-carboxylic acid using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation using HPLC (≥95% purity) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity .
- NMR : Analyze and spectra to verify substituent positions (e.g., thiophen-2-yl protons at δ 7.2–7.4 ppm, indole NH at δ 11.8 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peak matching theoretical mass) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Anticancer : MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Screening against targets like α-glucosidase or lipoxygenase (LOX) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can computational methods optimize the compound’s structure-activity relationship (SAR)?
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase or BChE active sites). Focus on oxadiazole-thiophene π-π stacking and indole hydrogen bonding .
- DFT Calculations : Analyze electron distribution (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- MD Simulations : Assess binding stability over 50–100 ns trajectories using AMBER or GROMACS .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Refinement : Test IC values across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Metabolic Stability Assays : Use liver microsomes (human/rat) to evaluate CYP450-mediated degradation, which may explain variability in in vivo vs. in vitro results .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out polypharmacology .
Q. How can reaction yields be improved during scale-up synthesis?
- Microwave Assistance : Reduce reaction time (e.g., from 8 hours to 30 minutes) for cyclization steps, improving yield by 15–20% .
- Solvent Optimization : Replace DMF with acetonitrile in coupling steps to minimize side-product formation .
- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling of thiophene derivatives .
Q. What analytical techniques validate the compound’s stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via LC-MS .
- Thermal Analysis : TGA/DSC to determine melting points and thermal decomposition profiles (e.g., stability up to 200°C) .
- Light Sensitivity : Expose to UV (365 nm) for 48 hours and quantify photodegradation products .
Methodological Considerations
Q. How to design SAR studies for derivatives with enhanced potency?
- Substituent Variation : Modify the indole’s 1H-position (e.g., methyl, chloro) or oxadiazole’s 5-thiophene group (e.g., furan, phenyl) .
- Bioisosteric Replacement : Replace oxadiazole with 1,2,4-triazole to assess impact on target binding .
- Data Correlation : Use QSAR models (e.g., CoMFA) to link logP, polar surface area, and IC values .
Q. What in vivo models are appropriate for preclinical testing?
- Xenograft Models : Evaluate antitumor efficacy in BALB/c nude mice with subcutaneous tumor implants (e.g., HCT-116 colon cancer) .
- Toxicology : Acute toxicity testing in rodents (LD determination) and histopathological analysis of liver/kidney .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
